molecular formula C19H22FNO B6260591 rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol CAS No. 188869-25-2

rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol

Cat. No.: B6260591
CAS No.: 188869-25-2
M. Wt: 299.4 g/mol
InChI Key: AELJBFRPEBTCSA-IEBWSBKVSA-N
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Description

rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is a synthetic organic compound with a complex structure. It features a piperidine ring substituted with a benzyl group and a fluorophenyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

    Addition of the Fluorophenyl Group: The fluorophenyl group is added through a Friedel-Crafts alkylation reaction, using fluorobenzene and a suitable catalyst like aluminum chloride.

    Reduction to Methanol: The final step involves the reduction of a carbonyl group to a methanol group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further reduce the methanol group to a methyl group.

    Substitution: The benzyl and fluorophenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include the corresponding methyl derivatives.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study receptor interactions due to its structural similarity to various neurotransmitters. It helps in understanding the binding mechanisms and activity of different receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for developing drugs targeting central nervous system disorders, such as depression or schizophrenia.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new products with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways depend on the specific receptor subtype it interacts with, which can include dopamine, serotonin, or other neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-1-Benzyl-4-phenylpiperidin-3-ylmethanol: Lacks the fluorine atom, which may alter its binding affinity and activity.

    (3R,4S)-1-Benzyl-4-(4-chlorophenyl)piperidin-3-ylmethanol: Contains a chlorine atom instead of fluorine, potentially changing its pharmacokinetic properties.

    (3R,4S)-1-Benzyl-4-(4-methylphenyl)piperidin-3-ylmethanol: Features a methyl group, which can affect its hydrophobic interactions.

Uniqueness

rac-[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this molecule particularly interesting for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

188869-25-2

Molecular Formula

C19H22FNO

Molecular Weight

299.4 g/mol

IUPAC Name

[(3R,4S)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol

InChI

InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2/t17-,19-/m1/s1

InChI Key

AELJBFRPEBTCSA-IEBWSBKVSA-N

Isomeric SMILES

C1CN(C[C@@H]([C@H]1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3

Purity

95

Origin of Product

United States

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